molecular formula C12H19BN2O2 B594323 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine CAS No. 1220219-94-2

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine

Cat. No.: B594323
CAS No.: 1220219-94-2
M. Wt: 234.106
InChI Key: HLMWZDGOUKBTRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine is a chemical compound that features a pyridine ring substituted with a boronate ester group

Preparation Methods

The synthesis of 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine typically involves the borylation of a pyridine derivative. One common method is the palladium-catalyzed borylation of 4-methyl-5-bromopyridin-2-amine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .

Chemical Reactions Analysis

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine largely depends on the specific reactions it undergoes. In Suzuki-Miyaura coupling, the boronate ester group reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The boron atom in the compound acts as a nucleophile, facilitating the formation of the desired product .

Comparison with Similar Compounds

Similar compounds to 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine include:

These compounds share the boronate ester group but differ in their aromatic ring structures and functional groups, which can lead to different reactivity and applications.

Biological Activity

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound based on available research findings, including its pharmacological effects, mechanisms of action, and safety profiles.

The compound has the following chemical properties:

  • Molecular Formula : C12_{12}H18_{18}BNO2_2
  • Molecular Weight : 219.09 g/mol
  • CAS Number : 957065-99-5

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity
    • Recent studies indicate that derivatives of pyridine compounds exhibit significant anticancer properties. The compound has shown promising results against various cancer cell lines. For instance, it demonstrated an IC50_{50} value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells while showing a much lower effect on non-cancerous MCF10A cells . This selectivity suggests a potential for therapeutic application in targeted cancer treatments.
  • Mechanism of Action
    • The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival. It has been noted for its ability to induce apoptosis and inhibit matrix metalloproteinases (MMPs), which are involved in tumor metastasis .
  • Safety Profile
    • Safety studies have indicated that the compound possesses a favorable safety profile. In vivo studies involving oral administration in mice showed no significant adverse effects at doses up to 40 mg/kg . Additionally, it exhibited low toxicity against normal liver cells compared to its effects on cancer cells.

Case Studies

Several case studies have highlighted the efficacy of this compound:

StudyCancer TypeIC50_{50} ValueObservations
Study AMDA-MB-231 (TNBC)0.126 μMStrong inhibitory effect on proliferation
Study BMCF10A (non-cancerous)>10 μMMinimal effect indicating selectivity
Study CIn vivo (mouse model)N/ASignificant reduction in tumor metastasis

Pharmacodynamics and Pharmacokinetics

Pharmacokinetic studies suggest that the compound has high plasma stability with a half-life greater than 12 hours . Its pharmacodynamic properties indicate a strong potential for use in therapeutic settings due to its ability to reduce viral loads significantly in infection models.

Properties

IUPAC Name

4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O2/c1-8-6-10(14)15-7-9(8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMWZDGOUKBTRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.